molecular formula C17H20BrNO4 B6348558 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-19-8

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348558
CAS No.: 1326810-19-8
M. Wt: 382.2 g/mol
InChI Key: FVPGYEOEPSWXQR-UHFFFAOYSA-N
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Description

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4. This compound is characterized by its unique spirocyclic structure, which includes a bromobenzoyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps. . The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the rearrangement and subsequent functionalization.

Chemical Reactions Analysis

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be compared to other spirocyclic compounds, such as:

    4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but lacks the methyl group at the 8-position.

    Halichlorine and Pinnaic acid: Marine alkaloids with a 6-azaspiro[4.5]decane skeleton, known for their biological activities.

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

4-(2-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-4-2-3-5-13(12)18/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGYEOEPSWXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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